molecular formula C11H16O3 B2642417 (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol CAS No. 2248188-56-7

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

Cat. No.: B2642417
CAS No.: 2248188-56-7
M. Wt: 196.246
InChI Key: JPPUTYHIBDTKSV-QMMMGPOBSA-N
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Description

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a propanol chain attached to the second carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,6-dimethoxybenzaldehyde.

    Reduction: The aldehyde group of 2,6-dimethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Grignard Reaction: The resulting alcohol undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol: The enantiomer of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol, which may have different biological activity and properties.

    2,6-Dimethoxybenzyl alcohol: A related compound with a similar structure but lacking the propanol chain.

    2,6-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of the alcohol group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(2,6-dimethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUTYHIBDTKSV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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